
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its tetrahydropyrimidine ring, which is substituted with an ethyl group at the 4-position and a phenyl group at the 5-position. The presence of the thione group at the 2-position adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding tetrahydropyrimidine derivative.
Substitution: The ethyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s chiral nature allows for selective binding to chiral receptors, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-one
- (4S,5S)-4-Methyl-5-phenyltetrahydropyrimidine-2(1H)-thione
- (4S,5S)-4-Ethyl-5-(4-chlorophenyl)tetrahydropyrimidine-2(1H)-thione
Uniqueness
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
921772-07-8 |
|---|---|
Fórmula molecular |
C12H16N2S |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
(4S,5S)-4-ethyl-5-phenyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-2-11-10(8-13-12(15)14-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H2,13,14,15)/t10-,11+/m1/s1 |
Clave InChI |
AISQVHHFGGDOAO-MNOVXSKESA-N |
SMILES isomérico |
CC[C@H]1[C@H](CNC(=S)N1)C2=CC=CC=C2 |
SMILES canónico |
CCC1C(CNC(=S)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


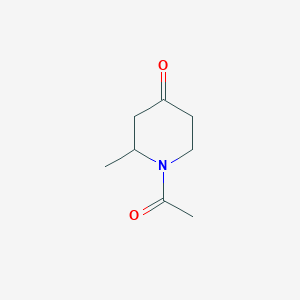
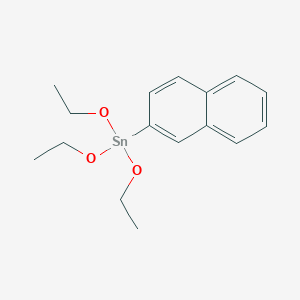
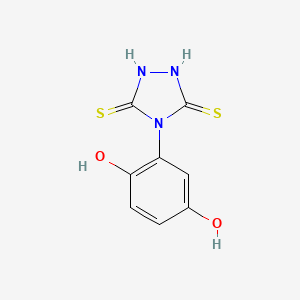


![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
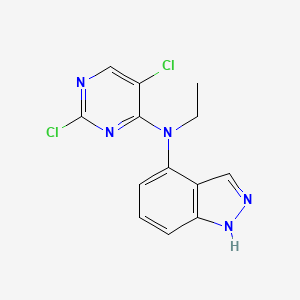
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)
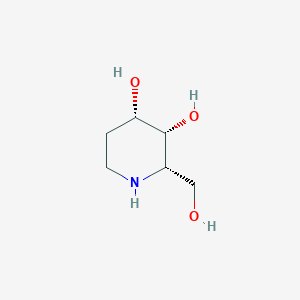



![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
